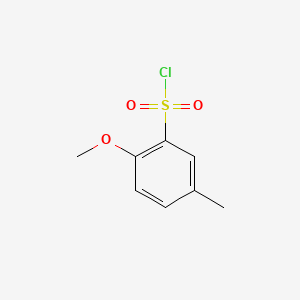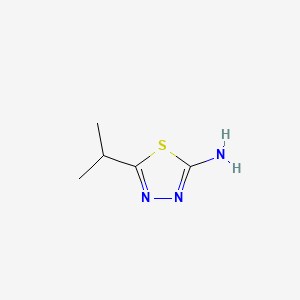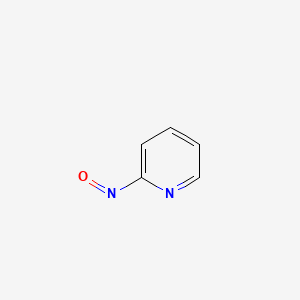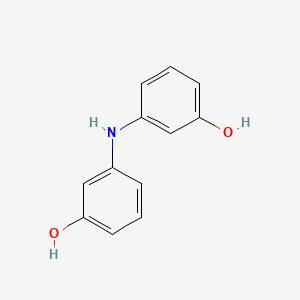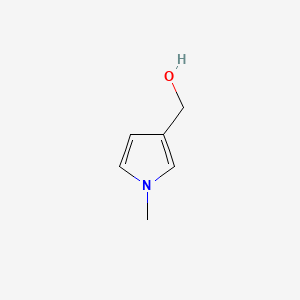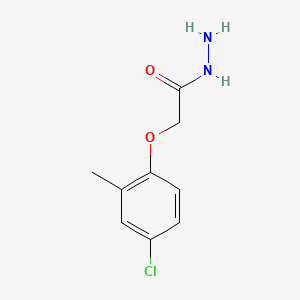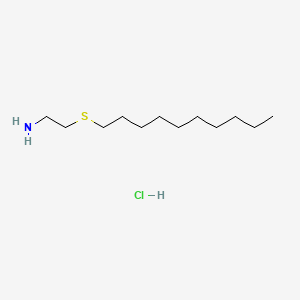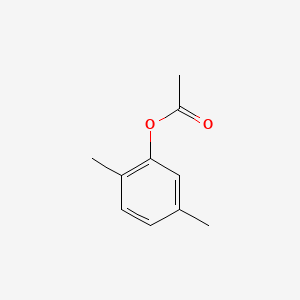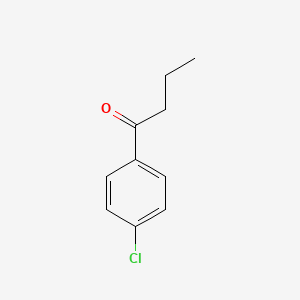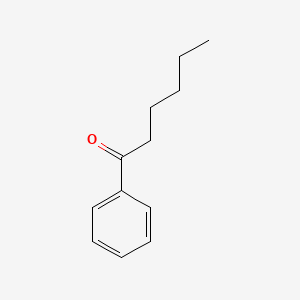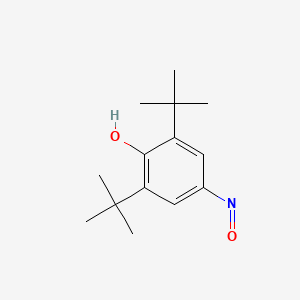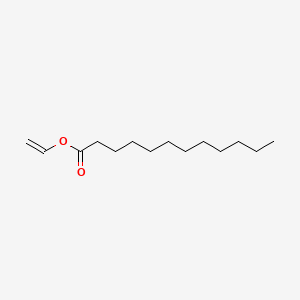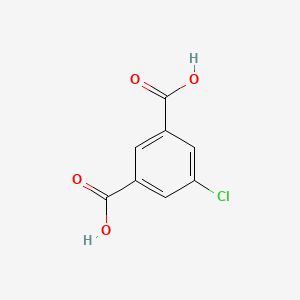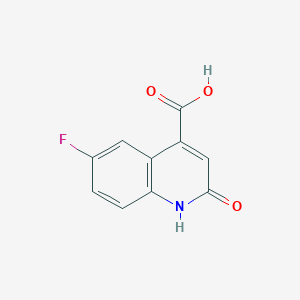
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid
Übersicht
Beschreibung
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is a quinoline-carboxamide derivative . It has a molecular weight of 207.16 . The IUPAC name for this compound is 6-fluoro-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is 1S/C10H6FNO3/c11-5-1-2-8-6 (3-5)7 (10 (14)15)4-9 (13)12-8/h1-4H, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is a powder at room temperature . It has a density of 1.6±0.1 g/cm^3, a boiling point of 475.9±45.0 °C at 760 mmHg, and a flash point of 241.6±28.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid and its derivatives demonstrate significant antibacterial properties. Various studies have synthesized and evaluated fluoroquinolone compounds with this structure for their efficacy against different bacterial strains. For instance, Sheu et al. (1998) synthesized a range of quinolones, including 6-fluoro derivatives, which showed good antibacterial activities. This study highlighted the potential of these compounds in developing new antibacterial agents (Sheu et al., 1998). Similarly, Matsuoka et al. (1999) prepared a series of 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1,3]thiazeto[3,2-α]quinoline-3-carboxylic acid derivatives and evaluated their antibacterial activity, finding several compounds with excellent activity against both gram-negative and gram-positive bacteria (Matsuoka et al., 1999).
Antimicrobial Studies
Beyond specific antibacterial applications, 6-fluoro-2-hydroxyquinoline-4-carboxylic acid derivatives have been studied for broader antimicrobial properties. Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones, which were screened for both antifungal and antibacterial activities, demonstrating the versatility of these compounds in antimicrobial research (Patel & Patel, 2010).
Antioxidative Studies
The antioxidative or prooxidative effects of 6-fluoroquinoline derivatives have been explored in the context of free-radical-initiated hemolysis of erythrocytes. Liu et al. (2002) studied the relationship between the structure of 4-hydroxyquinoline with various substituents, including fluoro derivatives, and its antioxidant effect against free-radical-initiated peroxidation (Liu, Han, Lin, & Luo, 2002).
Photolabile Protecting Groups
Brominated hydroxyquinoline, a related compound, has beenexplored as a photolabile protecting group with sensitivity to multiphoton excitation. This highlights the potential of fluorinated hydroxyquinoline derivatives in photochemistry and their applications in biological systems. Fedoryak and Dore (2002) described the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline, demonstrating its greater single photon quantum efficiency and potential as a caging group for biological messengers (Fedoryak & Dore, 2002).
Fluorescence Applications
The fluorescence properties of quinolone derivatives, including fluorinated variants, have been studied for potential applications in biomedical analysis. For example, Hirano et al. (2004) discovered a novel fluorophore, 6-methoxy-4-quinolone, which has strong fluorescence in a wide pH range of aqueous media. This research suggests potential applications of fluorinated quinolone derivatives as fluorescent labeling reagents in various biomedical fields (Hirano et al., 2004).
Synthesis and Computational Studies
Nycz and Małecki (2013) conducted synthesis, spectroscopy, and computational studies of hydroxyquinoline carboxylic acids and their fluoro-analogues. Their research provides insights into the structural and electronic properties of these compounds, which can be crucial for their applications in various scientific fields (Nycz & Małecki, 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-fluoro-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWTUAHUOKMKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611445 | |
| Record name | 6-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid | |
CAS RN |
607-40-9 | |
| Record name | 6-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



